molecular formula C25H26N6O B10857255 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine

8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine

Cat. No.: B10857255
M. Wt: 426.5 g/mol
InChI Key: CQPPSOHBTWZQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YL-939 is a potent inhibitor of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound acts by targeting the prohibitin 2 (PHB2) protein and the ferritin/iron axis, making it a valuable tool in the study and potential treatment of diseases related to ferroptosis .

Preparation Methods

The synthesis of YL-939 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Mechanism of Action

YL-939 exerts its effects by binding to the prohibitin 2 (PHB2) protein, which is primarily localized to the inner mitochondrial membrane. This binding stabilizes mitochondrial morphology and function, reducing the levels of reactive oxygen species and preventing lipid peroxidation. Additionally, YL-939 increases the expression of nuclear receptor coactivator 4 (NCOA4), which enhances ferritin expression and inhibits ferritin autophagy, further protecting cells from ferroptosis .

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C25H26N6O/c1-2-4-18(5-3-1)22-16-30-17-23(20-14-27-31(15-20)21-6-10-26-11-7-21)28-24(25(30)29-22)19-8-12-32-13-9-19/h1-5,8,14-17,21,26H,6-7,9-13H2

InChI Key

CQPPSOHBTWZQRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CN4C=C(N=C4C(=N3)C5=CCOCC5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.